molecular formula C18H18ClN3O2 B5968407 1-(3-CHLOROBENZOYL)-N-(PYRIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE

1-(3-CHLOROBENZOYL)-N-(PYRIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5968407
M. Wt: 343.8 g/mol
InChI Key: BMTBMNJDYISRBG-UHFFFAOYSA-N
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Description

1-(3-CHLOROBENZOYL)-N-(PYRIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a chlorobenzoyl group, a pyridinyl group, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROBENZOYL)-N-(PYRIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through an acylation reaction using 3-chlorobenzoyl chloride and a suitable base.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROBENZOYL)-N-(PYRIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZOYL)-N-(PYRIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzoyl)-N-(pyridin-3-yl)piperidine-4-carboxamide
  • 1-(3-Chlorobenzoyl)-N-(pyridin-4-yl)piperidine-4-carboxamide
  • 1-(4-Chlorobenzoyl)-N-(pyridin-2-yl)piperidine-4-carboxamide

Uniqueness

1-(3-CHLOROBENZOYL)-N-(PYRIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to the position of the chlorobenzoyl and pyridinyl groups, which can influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-(3-chlorobenzoyl)-N-pyridin-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-15-5-3-4-14(12-15)18(24)22-10-7-13(8-11-22)17(23)21-16-6-1-2-9-20-16/h1-6,9,12-13H,7-8,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTBMNJDYISRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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